(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID
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Overview
Description
(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID is an organic compound with a complex structure that includes a phenoxyphenyl group and a butenoic acid moiety
Preparation Methods
The synthesis of (2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-phenoxyaniline with acetoacetic ester under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the correct configuration and yield of the compound .
Chemical Reactions Analysis
(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenoxyphenyl group, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
(2Z)-3-METHYL-3-[(2-PHENOXYPHENYL)CARBAMOYL]PROP-2-ENOIC ACID can be compared with similar compounds such as:
(Z)-2-(2-phenoxyethanoylamino)but-2-enoic acid: This compound has a similar structure but different substituents, leading to variations in its chemical and biological properties.
4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid: Another related compound with slight structural differences that affect its reactivity and applications.
The uniqueness of this compound lies in its specific configuration and the presence of the phenoxyphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(Z)-3-methyl-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-12(11-16(19)20)17(21)18-14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)(H,19,20)/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMYOZPETIVKOA-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=CC=C1OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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